![molecular formula C14H15NO2 B187450 methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate CAS No. 26165-66-2](/img/structure/B187450.png)
methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
Overview
Description
Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate is an organic compound with the molecular formula C14H15NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a 2,5-dimethyl-1H-pyrrol-1-yl group
Mechanism of Action
- One study found that a structurally similar compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (MPPB), suppressed cell growth and increased glucose uptake during monoclonal antibody production .
- Another study evaluated the structure-activity relationship of MPPB and demonstrated that 2,5-dimethylpyrrole enhanced cell-specific productivity .
Target of Action
Result of Action
Biochemical Analysis
Biochemical Properties
It has been found to exhibit appreciable action against DHFR and enoyl ACP reductase enzymes . The compound’s interactions with these enzymes suggest that it may play a role in certain biochemical reactions.
Cellular Effects
In a study, it was found that Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This indicates that the compound can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
A molecular docking investigation conducted on similar compounds revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites . This suggests that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate typically involves the reaction of 4-bromomethylbenzoate with 2,5-dimethylpyrrole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under strong oxidizing conditions, leading to the formation of pyrrole-2,5-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Major Products Formed
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl alcohol.
Substitution: Nitro or halogen-substituted derivatives of this compound.
Scientific Research Applications
Chemical Properties and Structure
Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate has the molecular formula . The compound features a benzoate group esterified with methanol and a 2,5-dimethylpyrrole moiety. Its unique structure contributes to its reactivity and biological activity.
Chemistry
- Building Block for Organic Synthesis : It serves as a versatile building block for synthesizing more complex organic molecules and heterocycles. The compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution, making it valuable in synthetic chemistry.
Biology
- Biological Activity : this compound has been investigated for its potential antimicrobial and anticancer properties. Studies have shown that it can inhibit key enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase, which are crucial in nucleotide synthesis and fatty acid metabolism .
Medicine
- Drug Development : The compound is explored as a lead candidate for drug development due to its structural features that confer biological activity. Its inhibitory effects on cell growth and enhancement of glucose uptake make it a candidate for improving monoclonal antibody production in biopharmaceutical applications .
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on DHFR and enoyl ACP reductase. These enzymes play significant roles in cellular metabolism; thus, their inhibition can lead to reduced cell proliferation .
Cellular Effects
In vitro studies have demonstrated that this compound can enhance glucose uptake while suppressing cell growth in monoclonal antibody production systems. Increased intracellular ATP levels indicate enhanced metabolic activity under certain conditions .
Antimicrobial Properties
The compound has shown significant antibacterial activity against various pathogens. For instance, studies indicated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
Anticancer Potential
Similar pyrrole derivatives have exhibited cytotoxic effects against various cancer cell lines. Structural features contribute to their capacity to interact with cellular targets involved in cancer progression .
Study on Monoclonal Antibody Production
A pivotal study evaluated the effects of this compound on monoclonal antibody production in recombinant Chinese hamster ovary (rCHO) cells. Results indicated that the compound significantly increased antibody yield while improving cell viability during culture conditions. Enhanced productivity was linked to increased glucose uptake and ATP levels .
Antitubercular Activity
Research has also explored the antitubercular potential of derivatives based on the 2,5-dimethylpyrrole scaffold. Compounds structurally related to this compound demonstrated promising results against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2,5-dimethylpyrrol-1-yl)benzoate: Similar structure but with different substituents on the pyrrole ring.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid: The carboxyl group is not esterified.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Contains an amide group instead of an ester.
Uniqueness
Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate is unique due to its specific ester functional group and the presence of the 2,5-dimethylpyrrole moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Biological Activity
Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula . It is characterized by a benzoate moiety esterified with methanol and a substituted pyrrole ring. The compound's structure is fundamental to its biological activity, influencing interactions with various biological targets.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on key enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase . These enzymes are critical in nucleotide synthesis and fatty acid metabolism, respectively. Inhibition of these enzymes can lead to reduced cell proliferation and altered metabolic pathways in target cells .
Cellular Effects
In vitro studies have shown that this compound can suppress cell growth while enhancing glucose uptake in monoclonal antibody production systems. Specifically, it was observed that treatment with this compound increased intracellular adenosine triphosphate (ATP) levels, indicating enhanced metabolic activity under certain conditions .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy against various pathogens. In studies involving pyrrole derivatives, it was found that compounds similar to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
Anticancer Potential
The potential anticancer activity of this compound has also been explored. Similar pyrrole derivatives have demonstrated cytotoxic effects against various cancer cell lines. The structural features of these compounds contribute to their ability to interact with cellular targets involved in cancer progression .
Case Studies and Research Findings
Study on Monoclonal Antibody Production
A significant study investigated the effects of this compound on the production of monoclonal antibodies in recombinant Chinese hamster ovary (rCHO) cells. The findings revealed that the compound not only increased the yield of antibodies but also improved cell viability during culture conditions. The study highlighted that the enhanced productivity was associated with increased glucose uptake and ATP levels .
Antitubercular Activity
Another research avenue explored the antitubercular potential of derivatives based on the 2,5-dimethylpyrrole scaffold. These studies indicated promising results for compounds structurally related to this compound in inhibiting Mycobacterium tuberculosis, suggesting a potential role in tuberculosis treatment .
Comparative Analysis of Biological Activities
Properties
IUPAC Name |
methyl 4-(2,5-dimethylpyrrol-1-yl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-4-5-11(2)15(10)13-8-6-12(7-9-13)14(16)17-3/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRKCMKOLMHBCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353337 | |
Record name | Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26165-66-2 | |
Record name | Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.